molecular formula C13H17F3N4O B5887103 N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea

Numéro de catalogue B5887103
Poids moléculaire: 302.30 g/mol
Clé InChI: BOMFDNADIQUIJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Mécanisme D'action

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. By inhibiting BTK activity, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea blocks downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have potent inhibitory effects on BTK activity in preclinical studies. In addition, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and its ability to induce apoptosis in B-cell malignancies. However, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea also has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several potential future directions for the development of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to enhance efficacy, and the investigation of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea in other B-cell malignancies. In addition, further optimization of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors may lead to the development of more potent and selective inhibitors with improved pharmacokinetic properties.
In conclusion, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a small molecule inhibitor that targets BTK and has potential therapeutic applications in B-cell malignancies. Its potent inhibitory effects on BTK activity and ability to induce apoptosis in B-cell malignancies make it a promising candidate for further development. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in other B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with 4-methylpiperazine to yield N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea. The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been described in detail in several research articles.

Applications De Recherche Scientifique

N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O/c1-19-6-8-20(9-7-19)18-12(21)17-11-5-3-2-4-10(11)13(14,15)16/h2-5H,6-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFDNADIQUIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.